methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound characterized by its pyran ring structure, which includes an amino group, a cyano group, a chlorophenyl group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors with optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.
Addition: Electrophilic addition reactions can be facilitated by strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyran derivatives.
Addition: Formation of adducts with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyran ring structure makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated that this compound may have therapeutic properties, such as anti-inflammatory and anticancer effects. Its ability to interact with biological targets makes it a promising candidate for further medicinal chemistry studies.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
Mechanism of Action
The mechanism by which methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The amino group can act as a nucleophile, while the cyano group can participate in electrophilic reactions. The chlorophenyl group enhances the compound's ability to bind to specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate: Similar structure with a different position of the chlorophenyl group.
Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate: Similar structure with an ethyl group instead of a methyl group.
Methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate (isomer): Isomeric form with different spatial arrangement.
Uniqueness: The uniqueness of this compound lies in its specific arrangement of functional groups, which influences its reactivity and biological activity
Properties
IUPAC Name |
methyl 6-amino-4-(3-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-4-3-5-10(16)6-9/h3-6,13H,18H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRUZBDOLSGWJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC(=CC=C2)Cl)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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